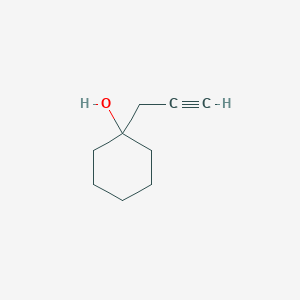



















|
REACTION_CXSMILES
|
[Mg].II.[CH2:4](Br)[C:5]#[CH:6].[C:8]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C(Br)C#C.C1(=O)CCCCC1.[Cl-].[NH4+]>CCOCC>[CH2:6]([C:8]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[C:5]#[CH:4] |f:4.5,6.7|
|


|
Name
|
|
|
Quantity
|
121.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
propargyl bromide cyclohexanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br.C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
625 (± 125) mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
595 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
After several minutes
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise at a rate that
|
|
Type
|
CUSTOM
|
|
Details
|
produces vigorous
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing of the solution
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
ADDITION
|
|
Details
|
to dilute the reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is refluxed for at least 0.5 hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The ethereal layer is separated
|
|
Type
|
WASH
|
|
Details
|
the aqueous layer is washed with ether several times
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined extract
|
|
Type
|
WASH
|
|
Details
|
is washed twice with saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the ether
|
|
Type
|
CUSTOM
|
|
Details
|
yields 583 g (630 g theory) of a dark oil which
|
|
Type
|
DISTILLATION
|
|
Details
|
is distilled
|
|
Type
|
CUSTOM
|
|
Details
|
giving
|
|
Type
|
CUSTOM
|
|
Details
|
purified 1-propargyl-1-hydroxycyclohexane
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C#C)C1(CCCCC1)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |